

Application Notes and Protocols for L2H17 in Cancer Research

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Compound of Interest

Compound Name: L2H17

Cat. No.: B1193118

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Introduction

L2H17 is a novel chalcone derivative that has demonstrated significant chemopreventive and anti-cancer properties, particularly in preclinical models of colon cancer. As a member of the chalcone family of compounds, **L2H17** holds promise due to its selective cytotoxicity towards cancer cells while exhibiting lower toxicity to noncancerous cells. These application notes provide a comprehensive overview of the current understanding of **L2H17**, including its mechanism of action, and offer detailed protocols for its use in in vitro and in vivo research settings. While clinical data on **L2H17** in combination with other chemotherapy agents is not yet available, this document also presents a speculative protocol for combination studies, drawing upon established methodologies for evaluating synergistic anti-cancer effects.

Mechanism of Action

L2H17 exerts its anti-tumor effects through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. Preclinical studies have shown that **L2H17** induces G0/G1 cell cycle arrest and apoptosis in colon cancer cells. The primary molecular mechanisms identified are the inactivation of the NF-κB and Akt signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. **L2H17** has been shown to inhibit the NF-κB signaling cascade.

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